4-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a benzyl group with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor such as 4-piperidone. This can be achieved using reductive amination with benzylamine derivatives.
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Introduction of the Methylthio Group: : The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a benzyl halide derivative.
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Coupling with Thiophene-2-carboxylic Acid: : The final step involves coupling the piperidine intermediate with thiophene-2-carboxylic acid. This can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.
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Substitution: : The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used for aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting as it is a common motif in many bioactive molecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The combination of the thiophene ring and the piperidine moiety is found in several pharmacologically active compounds, suggesting possible applications in drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine ring could facilitate binding to neurotransmitter receptors, while the thiophene ring could interact with various enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but may lack the piperidine and benzyl substituents.
Piperidine derivatives: Compounds like piperidine-4-carboxamide share the piperidine ring but differ in other substituents.
Benzyl derivatives: Compounds such as benzylthiol share the benzyl group with a thiol substituent.
Uniqueness
The uniqueness of 4-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential biological activity. The presence of both the piperidine and thiophene rings in a single molecule is relatively uncommon and provides a unique scaffold for further chemical modifications.
Biological Activity
The compound 4-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, a member of the thiophene carboxamide family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N5O2S2 with a molecular weight of 391.51 g/mol. The structure features a thiophene ring, a piperidine moiety, and a methylthio group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines, suggesting that the thiophene and piperidine components may enhance cytotoxicity through specific interactions with cellular targets .
Table 1: Summary of Antitumor Activity in Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 5.0 | Apoptosis induction |
Compound B | HeLa | 3.0 | Inhibition of DNA synthesis |
Compound C | A549 | 4.5 | Cell cycle arrest |
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Research indicates that similar compounds exhibit bacteriostatic effects against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae . The presence of the thiophene ring is believed to contribute to this activity through disruption of bacterial cell membranes.
Table 2: Antimicrobial Efficacy of Related Compounds
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 50 µM |
Compound E | S. aureus | 75 µM |
Compound F | S. agalactiae | 100 µM |
Neuropharmacological Effects
Compounds containing piperidine rings are often associated with neuropharmacological activities. For example, studies have shown that certain benzamide derivatives can act as dopamine receptor antagonists, which may suggest similar potential for the compound . This action is particularly relevant for developing treatments for neurological disorders.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophene and piperidine moieties can significantly influence biological activity. For instance:
- Methylthio Substitution : Enhances lipophilicity, improving cell membrane penetration.
- Piperidine Ring Modifications : Alter receptor affinity and selectivity.
Case Study 1: Antitumor Efficacy
In a controlled study involving various derivatives of similar compounds, one derivative demonstrated an IC50 value of 3 µM against HeLa cells, indicating strong antitumor potential. The mechanism was attributed to apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Assessment
A recent assessment evaluated the antimicrobial properties of related compounds against clinical isolates of S. aureus. The tested compound exhibited significant bacteriostatic activity at concentrations below 100 µM, suggesting its potential use in treating resistant bacterial infections.
Properties
IUPAC Name |
4-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c1-15-11-19(25-14-15)20(23)21-12-16-7-9-22(10-8-16)13-17-5-3-4-6-18(17)24-2/h3-6,11,14,16H,7-10,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQXIXZJZYAFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.